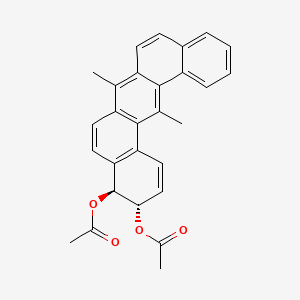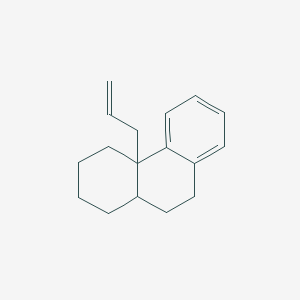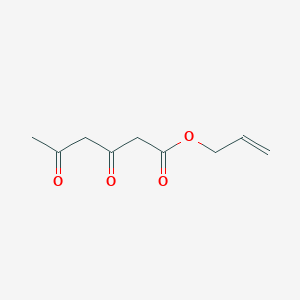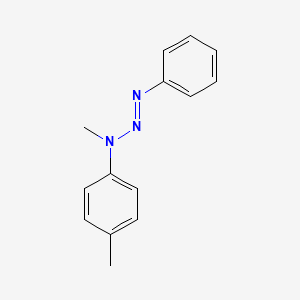
(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a triazene group, which consists of three nitrogen atoms connected by double and single bonds, and substituted phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene typically involves the reaction of aniline derivatives with nitrosating agents. One common method is the diazotization of 4-methylaniline followed by coupling with phenylhydrazine. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired triazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of reaction parameters, such as temperature, pH, and reactant concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted triazene derivatives with different functional groups.
Scientific Research Applications
(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. The triazene group can also undergo metabolic activation to generate reactive intermediates that contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-Hydroxy-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanimine
- 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Uniqueness
(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene is unique due to its specific triazene structure and the presence of both methyl and phenyl substituents. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
115818-32-1 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N,4-dimethyl-N-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3/c1-12-8-10-14(11-9-12)17(2)16-15-13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
NRVKJQWXHUEJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
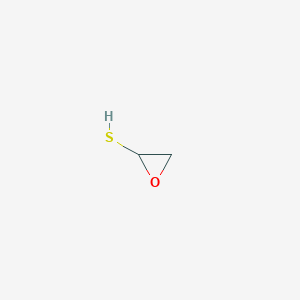
![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)
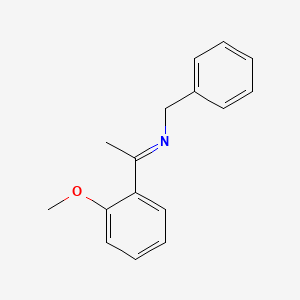

![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)

![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
